Conformational Rigidification Improves μ-Opioid Receptor Antagonist Potency 4-Fold Over Flexible Piperidine Analog
In a direct head-to-head comparison of N-2-methylcinnamyl-substituted analogs, the conformationally constrained 3-methyl-4-(3-hydroxyphenyl)-4-azabicyclo[4.1.0]heptane (compound 10) exhibited a μ-opioid receptor Ke of 0.02 nM, compared to Ke = 0.08 nM for the flexible trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine analog (compound 5), representing a 4-fold improvement in antagonist potency [1]. At the δ-opioid receptor, compound 10 showed Ke = 0.74 nM versus 1.21 nM for compound 5 (1.6-fold improvement), while κ-opioid receptor potency was comparable (Ke = 0.39 nM vs. 0.44 nM) [1]. The stereochemical configuration of the constrained scaffold was critical: compound 11, the cis-diastereomer, had Ke = 54.6 nM at the μ-receptor, >2,700-fold less potent than the trans-configured compound 10, demonstrating that both scaffold rigidification and correct relative stereochemistry are required for potency gains [1].
| Evidence Dimension | Opioid receptor antagonist potency (μ, δ, κ) |
|---|---|
| Target Compound Data | Constrained 3-azabicyclo[4.1.0]heptane analog (10): μ Ke = 0.02 ± 0.01 nM; δ Ke = 0.74 ± 0.3 nM; κ Ke = 0.39 ± 0.2 nM |
| Comparator Or Baseline | Flexible piperidine analog (5): μ Ke = 0.08 nM; δ Ke = 1.21 nM; κ Ke = 0.44 nM |
| Quantified Difference | 4-fold improvement at μ (0.02 vs 0.08 nM); 1.6-fold at δ (0.74 vs 1.21 nM); comparable at κ (0.39 vs 0.44 nM) |
| Conditions | [³⁵S]GTPγS functional antagonist assay at cloned human μ, δ, and κ opioid receptors |
Why This Matters
This class-level evidence demonstrates that the 3-azabicyclo[4.1.0]heptane scaffold, when incorporated with correct stereochemistry, can yield single-digit to sub-nanomolar potency improvements over flexible piperidine analogs, directly validating procurement of this rigidified building block for GPCR-targeted lead optimization.
- [1] Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. J Org Chem. 2016;81(21):10383-10391. doi:10.1021/acs.joc.6b01366. View Source
